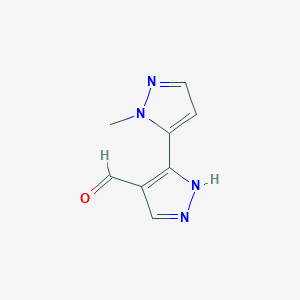

3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid” is a solid substance . It has an empirical formula of C7H8N2O2 and a molecular weight of 152.15 . Another similar compound, “3-(1-methyl-1H-pyrazol-5-yl)propanoic acid”, has a molecular weight of 154.17 .

Synthesis Analysis

In a study, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs). These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .

Molecular Structure Analysis

The molecular structure of “3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid” can be represented by the SMILES string CN1N=CC=C1/C=C/C(O)=O . The InChI code for this compound is 1S/C7H8N2O2/c1-9-6(4-5-8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+ .

Scientific Research Applications

Antimicrobial Applications

A series of new 1,2,3-triazolyl pyrazole derivatives synthesized via the Vilsmeier–Haack reaction approach exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds, characterized by various spectroscopic methods, showed promising inhibition of E. coli MurB enzyme, comparable with the standard drug Ciproflaxin, suggesting potential as good inhibitors of bacterial growth (Bhat et al., 2016).

Antioxidant and Antihyperglycemic Agents

Compounds synthesized from pyrazole-4-carbaldehyde derivatives have shown significant DPPH radical scavenging activity, ferrous ion chelating ability, and reductive capability. Selected compounds also exhibited notable antihyperglycemic activity against Streptozotocin–nicotinamide-induced adult Wistar rats, highlighting their potential as antioxidant and antihyperglycemic agents (Kenchappa et al., 2017).

Anticonvulsant and Analgesic Activities

The design and synthesis of new compounds starting from pyrazole-4-carbaldehyde, utilizing the Knoevenagel condensation reaction, yielded molecules with potent anticonvulsant and analgesic activities. The structure-activity relationships among these compounds were explored, with some displaying significant efficacy in in vivo models without displaying toxicity (Viveka et al., 2015).

Synthesis of Novel Heterocycles

Utilizing 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a precursor, a series of novel heterocycles were synthesized by facile reactions. These structures, confirmed by various spectroscopic methods, represent a significant contribution to the field of organic synthesis and could serve as intermediates for further chemical transformations (Baashen et al., 2017).

Plant Growth Promoting Effects

The synthesis of novel quinolinyl chalcones from pyrazole-4-carbaldehyde derivatives and their evaluation on plant growth showed positive effects on selective crops. These findings indicate the potential agricultural applications of such compounds, demonstrating their utility beyond pharmaceuticals (Hassan et al., 2020).

Safety and Hazards

properties

IUPAC Name |

5-(2-methylpyrazol-3-yl)-1H-pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-12-7(2-3-10-12)8-6(5-13)4-9-11-8/h2-5H,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXUUKWXZXBUIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=C(C=NN2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-ethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2844182.png)

![2-{[3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B2844191.png)

![3-(4-chlorobenzyl)-8-(2-furylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2844193.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2844203.png)